
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide, also known as LCBT, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. LCBT belongs to the class of hydrazones and is a derivative of benzohydrazide.
Mechanism of Action
The mechanism of action of N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in the development and progression of diseases. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. In addition, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have antioxidant properties by scavenging free radicals. It has also been shown to have antiplatelet and anticoagulant effects.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide in lab experiments include its synthetic availability, low cost, and potential therapeutic applications. However, there are also limitations to using N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide in lab experiments. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action and potential side effects. In addition, further studies are needed to optimize its synthesis method and improve its solubility in water.
Conclusion:
In conclusion, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method involves the reaction between 3-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of a suitable catalyst. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit various cellular pathways involved in disease development and has several biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide involves the reaction between 3-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain a pure compound.
Scientific Research Applications
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been the subject of scientific research due to its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have hypoglycemic effects in animal models of diabetes.
properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-5-4-6-13(18)7-11/h4-10H,1-3H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAYVFJCUBQKGN-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

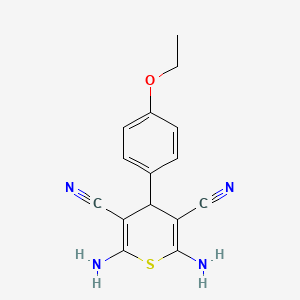
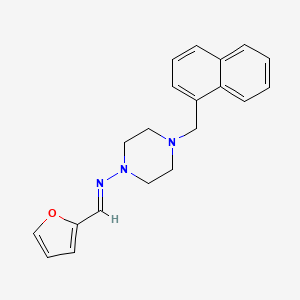
![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)
![2-(1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5524384.png)
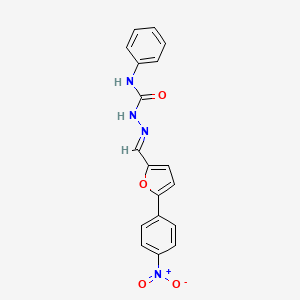
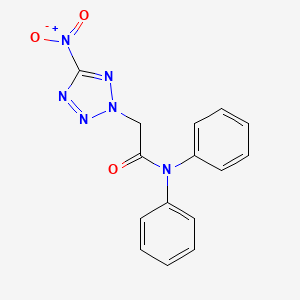
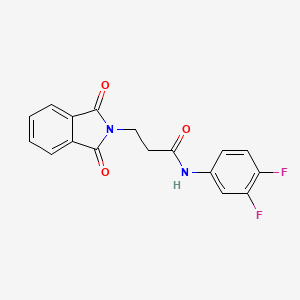
![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)
![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)
![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)